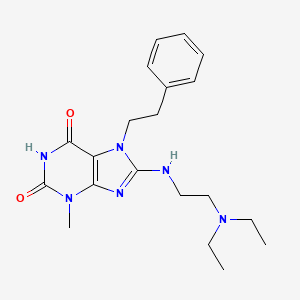
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- The synthesis of related purine derivatives has been explored extensively, highlighting methods to create compounds with potential for varied biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the potential for creating potent cytotoxins against cancer cell lines, showcasing the versatility of purine analogs in drug development (Deady et al., 2003). Similarly, research into the synthesis and biological activity of 7,8-polymethylenepurine derivatives reveals the antiviral and antihypertensive potential of these compounds (Nilov et al., 1995).
Biological Activities
- The exploration of purine derivatives extends to their antitumor activities and vascular relaxing effects, indicating a broad spectrum of potential therapeutic applications. For instance, novel heterocycles such as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines were synthesized, with some showing significant activity against leukemia (Ueda et al., 1987). This suggests the potential for purine derivatives in cancer treatment and cardiovascular applications.
Antioxidant Activity
- Aminomethylation of ethosuximide and pufemide with alkyl(aryl)amines yielded N-aminomethyl derivatives, which were studied for their antioxidant activity. This research provides insight into the potential use of purine derivatives as antioxidants (Hakobyan et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle . This suggests that the compound may also target CDK2 or similar kinases.
Mode of Action
Based on its structural similarity to other kinase inhibitors, it is likely that it binds to the active site of its target kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
If it does inhibit cdk2 or similar kinases, it would affect the cell cycle, potentially halting cell division and leading to cell death .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s pharmacokinetics would also be influenced by factors such as its solubility, stability, and metabolism.
Result of Action
The result of the compound’s action would depend on its exact targets and mode of action. If it does inhibit CDK2 or similar kinases, it could potentially halt cell division, leading to cell death . This could make it useful as a potential anticancer agent.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-4-25(5-2)14-12-21-19-22-17-16(18(27)23-20(28)24(17)3)26(19)13-11-15-9-7-6-8-10-15/h6-10H,4-5,11-14H2,1-3H3,(H,21,22)(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUCADBQMCHQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2358900.png)
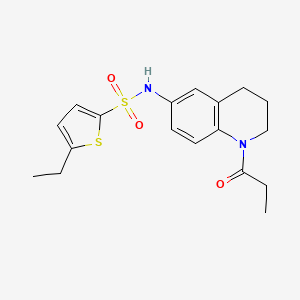

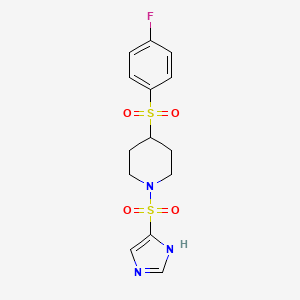
![1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2358904.png)
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2358907.png)
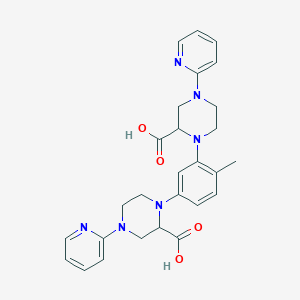
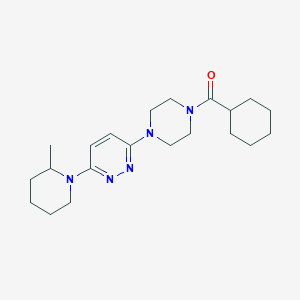

![1-[(4-Chlorophenyl)methyl]-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2358915.png)
![7,9-dimethyl-1-octyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2358916.png)
